![molecular formula C11H9BrN2OS B15360672 2-[2-(4-Bromophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B15360672.png)
2-[2-(4-Bromophenyl)-1,3-thiazol-4-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-Bromophenyl)-1,3-thiazol-4-yl]acetamide: is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Bromophenyl)-1,3-thiazol-4-yl]acetamide typically involves the following steps:
Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the reaction of a suitable halide (such as 4-bromophenyl halide) with a thioamide derivative under specific conditions.
Introduction of the Acetamide Group: : The acetamide group can be introduced by reacting the thiazole intermediate with an acyl chloride or an anhydride in the presence of a base.
Industrial Production Methods
In an industrial setting, the compound can be produced using continuous flow reactors or batch reactors, depending on the scale and desired purity. The choice of solvents, catalysts, and reaction conditions can be optimized to increase yield and reduce by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(4-Bromophenyl)-1,3-thiazol-4-yl]acetamide: can undergo various chemical reactions, including:
Oxidation: : The bromophenyl group can be oxidized to form a bromophenol derivative.
Reduction: : The thiazole ring can be reduced to form a thiazolidine derivative.
Substitution: : The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: : Bromophenol derivatives.
Reduction: : Thiazolidine derivatives.
Substitution: : Various substituted bromophenyl derivatives.
Applications De Recherche Scientifique
2-[2-(4-Bromophenyl)-1,3-thiazol-4-yl]acetamide: has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may exhibit biological activity, such as antimicrobial or antifungal properties.
Medicine: : It can be explored for potential therapeutic uses, including as an intermediate in drug synthesis.
Industry: : It may be used in the development of new materials or as a chemical intermediate in various industrial processes.
Mécanisme D'action
The mechanism by which 2-[2-(4-Bromophenyl)-1,3-thiazol-4-yl]acetamide exerts its effects depends on its molecular targets and pathways. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The specific molecular targets and pathways would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
2-[2-(4-Bromophenyl)-1,3-thiazol-4-yl]acetamide: can be compared with other thiazole derivatives, such as 2-(4-bromophenyl)-1,3-thiazole and 2-(4-bromophenyl)-4-methylthiazole . These compounds share the thiazole ring structure but differ in their substituents, which can affect their chemical properties and biological activities.
List of Similar Compounds
2-(4-bromophenyl)-1,3-thiazole
2-(4-bromophenyl)-4-methylthiazole
2-(4-bromophenyl)-4-ethylthiazole
2-(4-bromophenyl)-4-propylthiazole
Would you like more information on any specific aspect of this compound?
Propriétés
Formule moléculaire |
C11H9BrN2OS |
|---|---|
Poids moléculaire |
297.17 g/mol |
Nom IUPAC |
2-[2-(4-bromophenyl)-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C11H9BrN2OS/c12-8-3-1-7(2-4-8)11-14-9(6-16-11)5-10(13)15/h1-4,6H,5H2,(H2,13,15) |
Clé InChI |
UPXKQTJCFLAFOW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC(=CS2)CC(=O)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


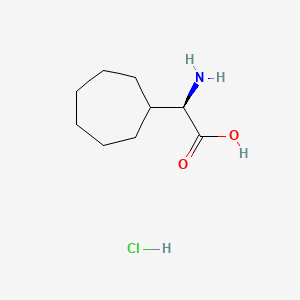
![4-Cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B15360630.png)

![tert-butyl (5S)-5-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B15360640.png)
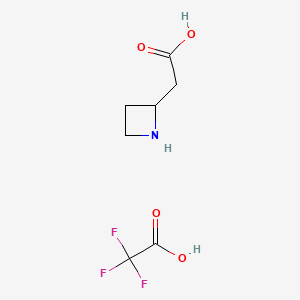
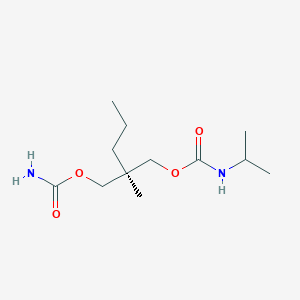

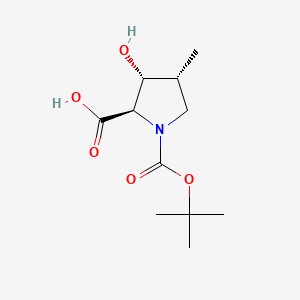
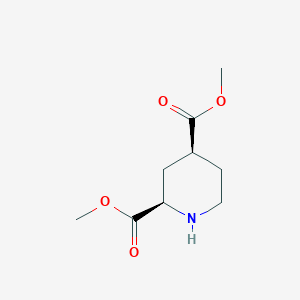
![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane-5-ethanol](/img/structure/B15360660.png)
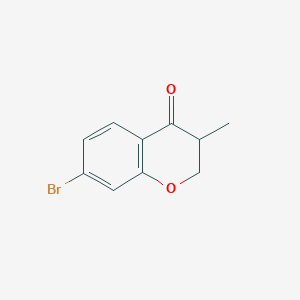


![2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4h)-one](/img/structure/B15360685.png)
